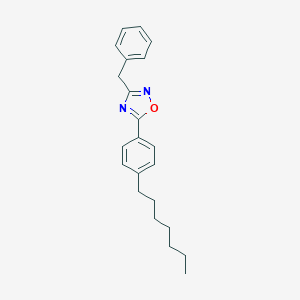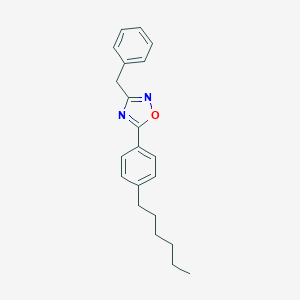![molecular formula C25H17ClN2O2 B401527 (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine](/img/structure/B401527.png)
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, a furan ring, and a chlorinated phenyl group, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-chloro-2-methylphenyl)furan-2-carbaldehyde with 2-phenyl-1,3-benzoxazol-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine
- N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine
Uniqueness
(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine is unique due to the presence of both a chlorinated phenyl group and a furan ring, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C25H17ClN2O2 |
|---|---|
Peso molecular |
412.9g/mol |
Nombre IUPAC |
1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C25H17ClN2O2/c1-16-13-18(26)7-10-21(16)23-12-9-20(29-23)15-27-19-8-11-24-22(14-19)28-25(30-24)17-5-3-2-4-6-17/h2-15H,1H3 |
Clave InChI |
ASAOXEJQDOWNDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-BROMOPHENYL)-3-[4'-(HEXYLOXY)-[1,1'-BIPHENYL]-4-YL]-1,2,4-OXADIAZOLE](/img/structure/B401445.png)
![2-(ethylsulfanyl)-3-cyclopentyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401447.png)
![4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether](/img/structure/B401448.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-hexylphenyl)-1,2,4-oxadiazole](/img/structure/B401449.png)
![5-(4-Butylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401450.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylphenyl)-1,2,4-oxadiazole](/img/structure/B401452.png)
![5-(4-Butylphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401454.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401455.png)
![5-(4-Butoxyphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401456.png)
![5-(4-Hexylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401458.png)




